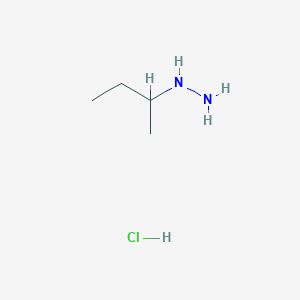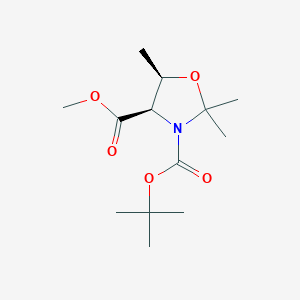
1-Sec-butylhydrazine hydrochloride
Übersicht
Beschreibung
1-Sec-butylhydrazine hydrochloride, also known as SBH, is an organic chemical compound. It has the linear formula C4H13N2Cl1 . This compound has gained significant attention in the field of scientific research due to its numerous applications in different industries.
Molecular Structure Analysis
The molecular structure of 1-Sec-butylhydrazine hydrochloride is represented by the linear formula C4H13N2Cl1 . The SMILES string representation is NNC©CC.Cl . The InChI key is MAOHZRUELSGCPI-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
1-Sec-butylhydrazine hydrochloride is a solid . Its molecular weight is 124.61 g/mol.
Wissenschaftliche Forschungsanwendungen
t-Butyl as a Protecting Group in Pyrazole Synthesis
t-Butylhydrazine hydrochloride is utilized as a starting material in the preparation of pyrazole derivatives, where t-butyl serves as a protecting group. This application is crucial for the synthesis of compounds with potential biological activity. The process involves a single-step preparation that emphasizes safety and efficiency in waste disposal, highlighting the importance of t-butylhydrazine hydrochloride in organic synthesis and drug discovery efforts (Pollock & Cole, 2014).
Insecticidal Activity of Hydrazine Derivatives
Hydrazine derivatives, prepared from tert-butyl hydrazine hydrochloride, exhibit significant insecticidal activities. For instance, the synthesis of tebufenozide, a nonsteroidal ecdysone agonist used as an environmentally benign pest regulator, demonstrates the potential of such compounds in the development of novel pesticides. The high yield and purity of tebufenozide synthesis underscore the effectiveness of using tert-butyl hydrazine hydrochloride in creating compounds that can serve as safer alternatives to traditional pesticides (Guo-fang, 2007).
Regioselectivity in Pyrazole Synthesis
The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from tert-butylhydrazine hydrochloride illustrates the compound's role in achieving regioselective synthesis. This research explores the reaction media's impact on the regioselectivity and highlights the synthesis's efficiency and selectivity, providing valuable insights for the chemical synthesis of pyrazole derivatives with specific functional group orientations (Martins et al., 2012).
Safety And Hazards
1-Sec-butylhydrazine hydrochloride is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety information includes the following precautionary statements: P264 - Wash thoroughly after handling; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; P337 + P313 - If eye irritation persists: Get medical advice/attention .
Eigenschaften
IUPAC Name |
butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOHZRUELSGCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Sec-butylhydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)





![N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439129.png)

![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)
![5-{[(2-Fluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1439135.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)

